

# Application Notes and Protocols for CDK2-IN-39 (IV-361)

Author: BenchChem Technical Support Team. Date: December 2025



For research use only. Not for use in diagnostic procedures.

## Introduction

These application notes provide detailed information and protocols for the use of **CDK2-IN-39**, also identified as IV-361. It is critical for researchers to note that while the query was for a CDK2 inhibitor, available data indicates that IV-361 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7) and exhibits significantly lower activity against CDK2. The information provided herein includes the physicochemical properties of IV-361 and general protocols for evaluating the effects of kinase inhibitors on CDK2 activity and cell proliferation. These protocols are adaptable for the characterization of various kinase inhibitors.

## **Compound Information**

Compound Name: IV-361 (**CDK2-IN-39**) CAS Number: 2055741-39-2 Chemical Name: N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

Biochemical Activity: IV-361 is an orally bioactive and selective CDK7 inhibitor with a Ki of ≤50 nM. It demonstrates significantly less inhibition of CDK2 (Ki ≥1000 nM) and PLK1 (Ki ≥5000 nM)[1].

## **Data Presentation**



**Table 1: Physicochemical Properties of IV-361** 

| Property             | -<br>Value                            |  |
|----------------------|---------------------------------------|--|
| Molecular Formula    | C23H32FN5O2Si                         |  |
| Molecular Weight     | 457.62 g/mol                          |  |
| Appearance           | Solid                                 |  |
| Purity               | ≥99.60%                               |  |
| Storage (Powder)     | -20°C for 3 years, 4°C for 2 years    |  |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month |  |

Table 2: Solubility of IV-361

| Solvent/Formulation                             | Solubility             |  |
|-------------------------------------------------|------------------------|--|
| DMSO (In Vitro)                                 | 90 mg/mL (196.67 mM)   |  |
| In Vivo Formulation 1                           |                        |  |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.25 mg/mL (4.92 mM) |  |
| In Vivo Formulation 2                           |                        |  |
| 10% DMSO + 90% Corn Oil                         | ≥ 2.25 mg/mL (4.92 mM) |  |

# Table 3: In Vitro and In Vivo Activity of IV-361



| Assay/Model                        | Target(s) | Metric           | Value                          | Reference |
|------------------------------------|-----------|------------------|--------------------------------|-----------|
| Kinase Inhibition                  | CDK7      | Ki               | ≤50 nM                         | [1]       |
| Kinase Inhibition                  | CDK2      | Ki               | ≥1000 nM                       | [1]       |
| Kinase Inhibition                  | PLK1      | Ki               | ≥5000 nM                       | [1]       |
| HCT-116 Cell<br>Growth Inhibition  | -         | GI <sub>50</sub> | ≤100 nM                        | [1]       |
| IL-2 and IL-17 Production in PBMCs | -         | IC50             | ≤100 nM                        | [1]       |
| HCT-116 Mouse<br>Xenograft         | -         | TGI              | ≥46% at 25<br>mg/kg/day (oral) | [1]       |

# **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Simplified CDK2 signaling pathway in cell cycle progression.





Click to download full resolution via product page

Caption: General experimental workflow for kinase inhibitor evaluation.





Click to download full resolution via product page

Caption: Decision-making flowchart for kinase inhibitor studies.



# **Experimental Protocols**I. Preparation of Stock Solutions

- 1.1. In Vitro Stock Solution (DMSO)
- To prepare a 10 mM stock solution of IV-361 (MW: 457.62), weigh 4.58 mg of the compound.
- Dissolve the powder in 1 mL of high-purity DMSO.
- Vortex or sonicate until the solution is clear.
- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C or -80°C.
- 1.2. In Vivo Formulation 1 (with PEG300 and Tween80)
- Start with a concentrated stock of IV-361 in DMSO (e.g., 22.5 mg/mL).
- For 1 mL of final formulation, add 100  $\mu$ L of the DMSO stock to 400  $\mu$ L of PEG300. Mix until clear.
- Add 50 μL of Tween80 to the solution and mix thoroughly.
- Add 450 μL of sterile saline (0.9% NaCl in water) to reach the final volume of 1 mL. Mix well.
- This formulation should be prepared fresh before each use.
- 1.3. In Vivo Formulation 2 (with Corn Oil)
- Start with a concentrated stock of IV-361 in DMSO (e.g., 22.5 mg/mL).
- For 1 mL of final formulation, add 100 μL of the DMSO stock to 900 μL of sterile corn oil.
- Vortex or mix vigorously to ensure a uniform suspension.
- This formulation should be prepared fresh before each use.



## II. In Vitro Kinase Assay (General Protocol)

This protocol describes a general method to measure the inhibitory activity of a compound against CDK2/Cyclin complexes using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo<sup>™</sup> Kinase Assay).

#### 2.1. Materials

- Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme
- Kinase substrate (e.g., Histone H1 or a specific peptide)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- Test compound (serially diluted)
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96- or 384-well plates
- Plate reader capable of measuring luminescence

#### 2.2. Procedure

- Prepare serial dilutions of the test compound in kinase assay buffer. Also prepare a vehicle control (e.g., DMSO at the same final concentration as in the compound wells).
- In a 384-well plate, add 1 μL of the compound dilution or vehicle control.
- Prepare the enzyme solution by diluting the CDK2/Cyclin complex in kinase assay buffer to the desired concentration. Add 2 μL of the diluted enzyme to each well.
- Prepare the substrate/ATP solution by diluting the substrate and ATP in kinase assay buffer.
- Initiate the kinase reaction by adding 2 μL of the substrate/ATP solution to each well.



- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP by following the manufacturer's protocol
  for the ADP-Glo<sup>™</sup> assay. This typically involves adding a reagent to deplete unused ATP,
  followed by a second reagent to convert the generated ADP back to ATP, which is then
  measured via a luciferase reaction.
- Record the luminescence signal.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## **III. Cell Proliferation Assay (MTT Assay)**

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

## 3.1. Materials

- Cancer cell line of interest (e.g., HCT-116)
- Complete cell culture medium
- · Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear flat-bottom plates
- Multichannel pipette
- Microplate reader (570 nm absorbance)

#### 3.2. Procedure



- Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100  $\mu$ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified CO<sub>2</sub> incubator.
- Prepare serial dilutions of the test compound in complete medium.
- Remove the medium from the wells and add 100  $\mu L$  of the compound dilutions. Include a vehicle control.
- Incubate for 72 hours (or a desired time period).
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium and add 100  $\mu L$  of solubilization solution to each well to dissolve the formazan crystals.
- Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI<sub>50</sub>/IC<sub>50</sub> value.

## IV. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with an inhibitor.

#### 4.1. Materials

- Cancer cell line
- Complete cell culture medium
- · Test compound
- Phosphate-buffered saline (PBS)



- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (e.g., 50 μg/mL PI and 100 μg/mL RNase A in PBS)
- Flow cytometer

#### 4.2. Procedure

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with the test compound at various concentrations (including a vehicle control) for 24-48 hours.
- Harvest the cells by trypsinization, collecting both adherent and floating cells.
- Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 500 μL of cold PBS.
- While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Wash the cells with PBS and centrifuge.
- Resuspend the cell pellet in 500 μL of PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples on a flow cytometer.
- Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## V. Western Blotting for Phosphorylated Rb

This protocol is to detect changes in the phosphorylation of Retinoblastoma protein (pRb), a key downstream substrate of CDK2.



### 5.1. Materials

- Treated cell pellets
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

#### 5.2. Procedure

- Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize all samples to the same protein concentration and add Laemmli buffer. Boil at 95°C for 5 minutes.
- Load equal amounts of protein (20-40  $\mu g$ ) onto an SDS-PAGE gel and perform electrophoresis.



- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- The membrane can be stripped and re-probed for total Rb and a loading control like β-actin.

## VI. In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

#### 6.1. Materials

- Immunocompromised mice (e.g., athymic nude or NOD/SCID)
- Cancer cell line (e.g., HCT-116)
- Matrigel (optional)
- Test compound formulated for in vivo administration
- Vehicle control
- Calipers
- Animal balance
- 6.2. Procedure



- Subcutaneously inject 1-10 x 10<sup>6</sup> cancer cells (often in a mixture with Matrigel) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Measure the tumor volume [Volume = (Width² x Length) / 2] and body weight of each mouse before starting treatment.
- Administer the test compound (e.g., by oral gavage) and vehicle control to the respective groups daily or according to the desired schedule.
- Monitor tumor volume and body weight every 2-3 days.
- Continue treatment for a predetermined period (e.g., 21-28 days).
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics by Western blot).
- Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. promega.jp [promega.jp]
- To cite this document: BenchChem. [Application Notes and Protocols for CDK2-IN-39 (IV-361)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10802968#cdk2-in-39-solubility-and-preparation-for-experiments]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com